molecular formula C22H17F4N5O B11317036 N-(4-{[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide

N-(4-{[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide

Cat. No.: B11317036
M. Wt: 443.4 g/mol
InChI Key: VNDVDBRQQLQVRR-UHFFFAOYSA-N
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Description

N-(4-{[3-(4-Fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by a trifluoromethyl group at position 2, a 4-fluorophenyl substituent at position 3, and a methyl group at position 3. Its structural complexity and substitution pattern contribute to its unique pharmacological profile .

Properties

Molecular Formula

C22H17F4N5O

Molecular Weight

443.4 g/mol

IUPAC Name

N-[4-[[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide

InChI

InChI=1S/C22H17F4N5O/c1-12-11-18(29-17-9-7-16(8-10-17)28-13(2)32)31-21(27-12)19(20(30-31)22(24,25)26)14-3-5-15(23)6-4-14/h3-11,29H,1-2H3,(H,28,32)

InChI Key

VNDVDBRQQLQVRR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C(F)(F)F)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-{[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorophenyl group: This step involves the use of fluorinated aromatic compounds and suitable coupling reagents.

    Attachment of the acetamide group: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated reactors and continuous flow systems to ensure consistent quality.

Chemical Reactions Analysis

N-(4-{[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

Structural Features

The compound features a pyrazolo-pyrimidine core, which is known for its bioactivity. The presence of trifluoromethyl and fluorophenyl groups enhances its pharmacological properties, making it a candidate for various biological applications.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrazolo-pyrimidines can inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival.

Case Study: Cytotoxicity Evaluation

A study demonstrated the anticancer potential of related compounds against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating effective inhibition of cell growth:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

This suggests that N-(4-{[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide could serve as a lead compound for developing new anticancer agents.

Antifungal and Insecticidal Properties

The compound has been evaluated for antifungal and insecticidal activities, particularly in the context of agricultural applications. A study synthesized several trifluoromethyl pyrimidine derivatives and tested them against various fungal pathogens and insect pests.

Bioassay Results

The synthesized compounds exhibited varying degrees of antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. Notably, some derivatives demonstrated inhibition rates comparable to established fungicides:

CompoundPathogenInhibition Rate (%)
5bB. cinerea96.76
5jB. cinerea96.84
5vS. sclerotiorum82.73

Anti-inflammatory Effects

The structure of this compound suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. This application is particularly relevant in the context of chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4-{[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic ring enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Trifluoromethyl vs. Methyl Groups

The trifluoromethyl group at position 2 in the target compound contrasts with analogs like F-DPA (N,N-diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide), which features methyl groups at positions 5 and 7 . The trifluoromethyl group increases lipophilicity (logP ≈ 3.5 vs. 2.8 for F-DPA) and enhances metabolic stability, as observed in preclinical pharmacokinetic studies .

4-Fluorophenyl vs. Other Aromatic Substituents

Replacing the 4-fluorophenyl group at position 3 with a 3,5-bis(trifluoromethyl)phenyl group (as in MK85) increases steric bulk and electron-withdrawing effects, reducing solubility but improving target affinity (IC₅₀ = 12 nM vs. 28 nM for the target compound) . Conversely, analogs with unsubstituted phenyl groups exhibit lower binding potency due to diminished hydrophobic interactions .

Anti-Mycobacterial Activity

The target compound’s 5-methyl and 7-acetamide groups are critical for anti-mycobacterial activity. In Table 2 of , analogs with 5-ethyl or 5-cyclopropyl substitutions show reduced efficacy (MIC = 8–16 µg/mL vs. 4 µg/mL for the target compound), highlighting the importance of steric fit at position 5 .

Anti-Tubercular Activity

Triazolo[1,5-a]pyrimidine derivatives (e.g., compound 13 in ) with a 4-methoxyphenethyl group at position 7 exhibit comparable anti-tubercular activity (MIC = 0.5 µg/mL) but higher cytotoxicity (CC₅₀ = 12 µM vs. 25 µM for the target compound), suggesting the acetamide linker in the target compound improves selectivity .

Physicochemical and Pharmacokinetic Properties

Solubility and LogP

The trifluoromethyl group and acetamide moiety in the target compound confer moderate aqueous solubility (0.12 mg/mL) and a logP of 3.5, outperforming dichlorophenyl-substituted analogs (logP > 4.0) from , which suffer from poor bioavailability .

Metabolic Stability

In vitro microsomal studies indicate the target compound’s half-life (t₁/₂ = 45 min) is superior to DPA-714 (t₁/₂ = 28 min), a pyrazolo[1,5-a]pyrimidine with a 2-tosylethoxy group that undergoes rapid oxidative metabolism .

Tabulated Comparison of Key Analogs

Compound Name Substituents Biological Activity (IC₅₀/MIC) LogP Metabolic Stability (t₁/₂) Reference
Target Compound 2-CF₃, 3-4-FPh, 5-Me, 7-Acetamide MIC = 4 µg/mL (anti-mycobacterial) 3.5 45 min
F-DPA 2-FPh, 5,7-Me IC₅₀ = 28 nM (TSPO binding) 2.8 28 min
MK85 3-CF₃Ph, 5-Ph IC₅₀ = 12 nM (AhR inhibition) 4.1 60 min
Compound 13 () Triazolo core, 4-MeOPh MIC = 0.5 µg/mL (anti-TB) 3.2 35 min

Biological Activity

N-(4-{[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on anticancer effects and structure-activity relationships (SAR).

Chemical Structure

The compound can be structurally represented as follows:

C19H17F3N4O\text{C}_{19}\text{H}_{17}\text{F}_{3}\text{N}_{4}\text{O}

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a series of synthesized compounds based on this scaffold were evaluated for their efficacy against various cancer cell lines, including MDA-MB-231 (human breast cancer). The results indicated that certain derivatives exhibited significant growth inhibition compared to control groups.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
1MDA-MB-23115.3
2A549 (lung cancer)20.5
3HCT116 (colon)18.0

The compound this compound has shown promising results in preliminary assays, indicating potential as an anticancer agent.

The mechanism by which pyrazolo[1,5-a]pyrimidin derivatives exert their anticancer effects is still under investigation. Initial findings suggest that these compounds may interfere with specific cellular pathways involved in cancer cell proliferation and survival. For example, some studies have indicated that they may inhibit key enzymes or signaling pathways essential for tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications to the pyrazolo[1,5-a]pyrimidine core can significantly affect their potency and selectivity.

Key Findings:

  • The presence of fluorine substituents appears to enhance anticancer activity.
  • Modifications at the 7-position of the pyrazolo ring have been associated with improved efficacy against specific cancer types.

Table 2: SAR Insights on Pyrazolo[1,5-a]pyrimidines

Position ModifiedSubstituentEffect on Activity
2TrifluoromethylIncreased potency
5MethylModerate activity
7FluorophenylSignificant growth inhibition

Case Studies

A notable case study involved the synthesis and evaluation of a library of pyrazolo[1,5-a]pyrimidines, where several compounds were tested against multiple cancer cell lines. The study utilized MTT assays to determine cell viability and growth inhibition. The most promising candidates showed IC50 values in the low micromolar range, indicating substantial potential for further development.

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